XLogP3-AA Lipophilicity Advantage of the N-Benzyl Substituent vs. N-Phenyl Analog (CAS 332053-02-8)
The target compound (CAS 454434-23-2) with an N-benzyl substituent exhibits a computed XLogP3-AA of 3.6, representing an increase in lipophilicity compared with the N-phenyl analog (CAS 332053-02-8; C₂₀H₂₃N₃S, MW 337.5 g/mol) [1]. The additional methylene spacer in the benzyl group increases molecular weight by +14 Da (351.5 vs. 337.5 g/mol) and adds one rotatable bond (5 vs. 4), which may enhance membrane permeability while maintaining the same topological polar surface area of 50.6 Ų. Within the N-alkyl/aryl piperazine-1-carbothioamide class, higher lipophilicity correlated with improved spermicidal and anti-Trichomonas activity in several analogs [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.6 |
| Comparator Or Baseline | N-Phenyl analog (CAS 332053-02-8): XLogP3-AA ~3.1 (estimated from PubChem fragment contribution); MW = 337.5 g/mol |
| Quantified Difference | ΔXLogP3-AA ≈ +0.5; ΔMW = +14 Da |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
Higher lipophilicity (XLogP3-AA 3.6 vs. ~3.1) predicts better passive membrane permeation while the conserved TPSA of 50.6 Ų maintains favorable drug-likeness; for procurement decisions, this translates into a distinct physicochemical profile that the N-phenyl analog cannot replicate.
- [1] PubChem Compound Summary: N-benzyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide, CID 6122923. Computed Properties: XLogP3-AA, TPSA, Rotatable Bond Count. National Center for Biotechnology Information. Accessed 2026-04-29. View Source
- [2] Bala V, Jangir S, Mandalapu D, et al. N-Alkyl/aryl-4-(3-substituted-3-phenylpropyl)piperazine-1-carbothioamide as dual-action vaginal microbicides with reverse transcriptase inhibition. Eur J Med Chem. 2015;101:640-650. Structure-activity trends for spermicidal and anti-Trichomonas activities. View Source
